molecular formula C26H36N2O4 B15149344 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-4-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-4-carboxamide

Cat. No.: B15149344
M. Wt: 440.6 g/mol
InChI Key: MINDPPHSAILSFH-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a dimethoxyphenyl ethyl group, and an ethoxyphenyl methyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the carboxamide group, and the attachment of the dimethoxyphenyl ethyl and ethoxyphenyl methyl groups. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Carboxamide Group: This step may involve the reaction of the piperidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under conditions that promote amide bond formation.

    Attachment of the Dimethoxyphenyl Ethyl Group: This can be accomplished through nucleophilic substitution reactions, where the piperidine derivative reacts with a dimethoxyphenyl ethyl halide.

    Attachment of the Ethoxyphenyl Methyl Group: Similar to the previous step, this involves nucleophilic substitution reactions with an ethoxyphenyl methyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are frequently used.

    Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: It may serve as a probe to study biological processes, such as enzyme interactions or receptor binding.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-4-carboxamide would depend on its specific biological target. Potential mechanisms include:

    Binding to Receptors: The compound may interact with specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Enzyme Inhibition: It could inhibit the activity of certain enzymes, thereby modulating biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-methoxyphenyl)methyl]-N-methylpiperidine-4-carboxamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-chlorophenyl)methyl]-N-methylpiperidine-4-carboxamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)methyl]-N-methylpiperidine-4-carboxamide

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-4-carboxamide is unique due to the presence of both the ethoxyphenyl and dimethoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features could influence the compound’s reactivity, binding affinity, and overall pharmacological profile.

Properties

Molecular Formula

C26H36N2O4

Molecular Weight

440.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-4-carboxamide

InChI

InChI=1S/C26H36N2O4/c1-5-32-23-9-6-21(7-10-23)19-28-16-13-22(14-17-28)26(29)27(2)15-12-20-8-11-24(30-3)25(18-20)31-4/h6-11,18,22H,5,12-17,19H2,1-4H3

InChI Key

MINDPPHSAILSFH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N(C)CCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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